molecular formula C11H16N2O B11902576 3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol

3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol

Cat. No.: B11902576
M. Wt: 192.26 g/mol
InChI Key: VXDMQMUDOSCPPO-UHFFFAOYSA-N
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Description

3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol is a tetrahydroquinoline derivative featuring a hydroxyl group at position 4, an amino group at position 3, and methyl substituents at positions 1 and 7.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-amino-1,8-dimethyl-3,4-dihydro-2H-quinolin-4-ol

InChI

InChI=1S/C11H16N2O/c1-7-4-3-5-8-10(7)13(2)6-9(12)11(8)14/h3-5,9,11,14H,6,12H2,1-2H3

InChI Key

VXDMQMUDOSCPPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(C(CN2C)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,6-dimethylphenylamine with ethyl acetoacetate in the presence of a strong acid like hydrochloric acid can lead to the formation of the desired tetrahydroquinoline derivative.

Industrial Production Methods

Industrial production of 3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-one.

    Reduction: Formation of 3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinoline.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the compound.

Scientific Research Applications

3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of their biological functions. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key structural differences among tetrahydroquinoline derivatives lie in substituent positions and functional groups, which dictate physicochemical properties and biological interactions.

Table 1: Substituent and Functional Group Comparison
Compound Name Position 3 Position 1 Position 8 Position 4 Notable Features
3-Amino-1,8-dimethyl-1,2,3,4-THQ-4-ol NH₂ CH₃ CH₃ OH Amino and hydroxyl for H-bonding
L-Acetyl-3-Cl-2,2,6-TriMe-THQ-4-ol () Cl Acetyl CH₃, CH₃ OH Chloro (electron-withdrawing), acetyl
3,4-Diaryl-5,7-dimethoxy-THQ () Aryl - - H Diaryl and methoxy groups
4-Oxo-1-pentyl-dihydroquinoline () Carboxamide Pentyl - O 4-Oxo group, lipophilic pentyl chain

Key Observations :

  • In contrast, 4-oxo derivatives () lack H-bond donor capability .
  • Electron Effects: The amino group (electron-donating) in the target compound contrasts with chloro (electron-withdrawing) in , influencing reactivity and electronic distribution.
  • Lipophilicity : Methyl and pentyl groups () increase lipophilicity, affecting membrane permeability compared to polar groups like methoxy () .

Pharmacological Activity

Key Insights :

  • Anticancer activity in diaryl-THQs () highlights the role of aromatic substituents in DNA or protein interactions .

Key Challenges for the Target Compound :

  • The amino group may necessitate protection during synthesis to prevent undesired side reactions, akin to acetyl protection in .
  • Instability of intermediates (e.g., oily products in ) could complicate purification .

Crystallographic and Conformational Analysis

’s chloro-THQ adopts a boat conformation in the solid state, stabilized by hydroxyl-carbonyl H-bonds (d(OH-O) = 1.72 Å) . Methyl groups at positions 1 and 8 could induce steric hindrance, favoring distinct conformations compared to bulkier substituents like diaryl groups.

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